molecular formula C17H11ClO4 B5860280 4-chlorobenzyl 2-oxo-2H-chromene-3-carboxylate

4-chlorobenzyl 2-oxo-2H-chromene-3-carboxylate

Cat. No. B5860280
M. Wt: 314.7 g/mol
InChI Key: KQTQPSHFAILKGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chlorobenzyl 2-oxo-2H-chromene-3-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a derivative of chromene, which is a heterocyclic compound that is widely used in medicinal chemistry.

Mechanism of Action

The mechanism of action of 4-chlorobenzyl 2-oxo-2H-chromene-3-carboxylate is not fully understood. However, it is believed to exert its therapeutic effects through the modulation of various signaling pathways in the body. It has been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. It has also been shown to activate antioxidant enzymes, which protect cells from oxidative damage.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been shown to reduce inflammation and oxidative stress in various tissues, including the brain, liver, and kidneys. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-chlorobenzyl 2-oxo-2H-chromene-3-carboxylate in lab experiments is its relatively simple synthesis method. It is also readily available and can be obtained from commercial sources. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to design experiments to investigate its therapeutic potential.

Future Directions

There are several future directions for the study of 4-chlorobenzyl 2-oxo-2H-chromene-3-carboxylate. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to determine its efficacy and safety in animal models and human clinical trials. Another area of interest is its potential use as an anticancer agent. Future studies could investigate its mechanism of action and its ability to inhibit tumor growth and metastasis. Additionally, studies could be conducted to investigate its potential use in combination with other drugs to enhance its therapeutic effects.

Synthesis Methods

The synthesis of 4-chlorobenzyl 2-oxo-2H-chromene-3-carboxylate involves the reaction of 4-chlorobenzyl alcohol with 3-(2-oxo-2H-chromen-3-yl)propanoic acid in the presence of a catalyst, such as sulfuric acid. The reaction proceeds via esterification, resulting in the formation of the desired product. The synthesis method is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

4-chlorobenzyl 2-oxo-2H-chromene-3-carboxylate has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

(4-chlorophenyl)methyl 2-oxochromene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClO4/c18-13-7-5-11(6-8-13)10-21-16(19)14-9-12-3-1-2-4-15(12)22-17(14)20/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQTQPSHFAILKGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)OCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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